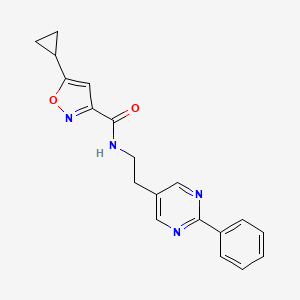

![molecular formula C17H11N3O5S B2510698 2-ニトロ-6-[(4-フェニル-1,3-チアゾール-2-イル)カルバモイル]安息香酸 CAS No. 312915-03-0](/img/structure/B2510698.png)

2-ニトロ-6-[(4-フェニル-1,3-チアゾール-2-イル)カルバモイル]安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

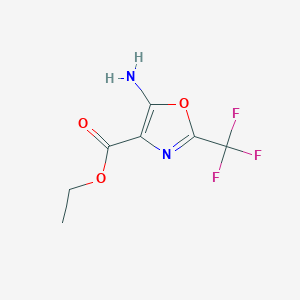

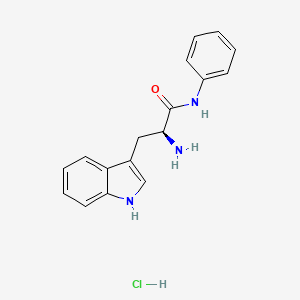

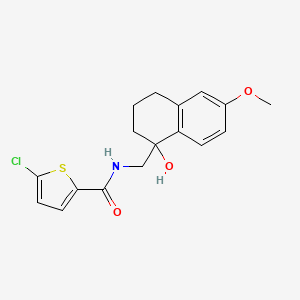

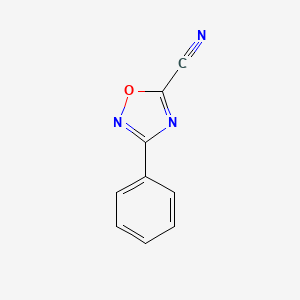

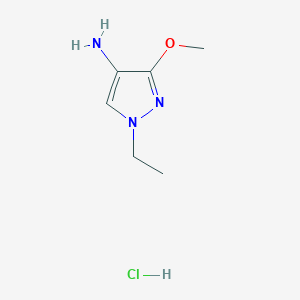

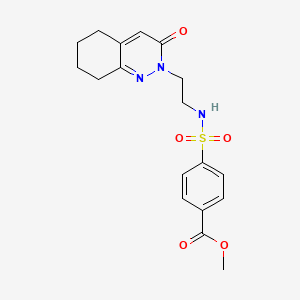

The compound "2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid" is a complex organic molecule that features a benzene ring substituted with a nitro group, a carboxylic acid group, and a carbamoyl group attached to a phenyl-1,3-thiazol moiety. This structure suggests potential for a variety of chemical interactions and reactivity due to the presence of multiple functional groups.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do offer insights into the synthesis of structurally related compounds. For instance, the synthesis of benzotriazole derivatives with nitro groups is discussed, which involves the introduction of chlorine and nitro groups into the phenyl fragment . This information could be extrapolated to hypothesize potential synthetic routes for the target compound, which may involve similar nitration reactions and subsequent modifications to introduce the thiazol and carbamoyl functionalities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, has been analyzed, revealing that the carbazole ring system is essentially planar and forms dihedral angles with attached rings . This suggests that the benzene ring in the target compound may also exhibit planarity, which could influence its chemical reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical transformations of related compounds, such as 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, have been studied, including reduction and acetylation reactions . These studies provide a foundation for understanding how the functional groups in the target compound might undergo similar chemical reactions, such as reductions of the nitro group or acetylations of the amino group.

Physical and Chemical Properties Analysis

The vibrational spectra of nitrobenzoic acids have been analyzed, providing data on the vibrational bands of nitro and carboxyl groups and the benzene ring . This information is relevant to the target compound, as it also contains these functional groups, and their vibrational characteristics can be used to infer physical properties like melting points and solubility. Additionally, the electronic structure calculations and spectroscopic studies of a related compound, 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, offer insights into the stability and charge distribution within the molecule, which are important for understanding the reactivity and potential applications of the target compound .

科学的研究の応用

- 研究者は、この化合物の抗腫瘍および細胞毒性可能性を探求してきました。 例えば、ある研究では、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドのシリーズを合成し、その誘導体の1つが前立腺癌に対して強力な効果を示すことを発見しました .

抗腫瘍および細胞毒性活性

抗菌性

作用機序

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can activate or stop various biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5S/c21-15(11-7-4-8-13(20(24)25)14(11)16(22)23)19-17-18-12(9-26-17)10-5-2-1-3-6-10/h1-9H,(H,22,23)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJIHXLFACGVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)